N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide
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Overview
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide: is a complex organic compound that features a furan ring, a piperidine ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Furan-3-carbonyl Intermediate: This step involves the acylation of furan to introduce the carbonyl group.
Piperidine Derivative Formation: The piperidine ring is synthesized separately, often through cyclization reactions involving amines and carbonyl compounds.
Coupling Reaction: The furan-3-carbonyl intermediate is then coupled with the piperidine derivative using a suitable coupling agent.
Introduction of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced through sulfonylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-diones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions on the piperidine ring.
Major Products:
Oxidation Products: Furan-2,3-diones.
Reduction Products: Alcohol derivatives of the furan ring.
Substitution Products: Various N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: The compound can bind to specific receptors, influencing biological pathways.
Medicine:
Drug Development: It is explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for antibiotic development.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Agriculture: The compound may be used in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. The methanesulfonamide group enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)ethanesulfonamide
Comparison:
- Structural Differences: The primary difference lies in the sulfonamide group attached to the piperidine ring. The methanesulfonamide group in N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide provides distinct chemical properties compared to benzenesulfonamide or ethanesulfonamide.
- Unique Properties: The methanesulfonamide group enhances the compound’s solubility and may influence its biological activity differently compared to other sulfonamide derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-19(16,17)13-8-10-2-5-14(6-3-10)12(15)11-4-7-18-9-11/h4,7,9-10,13H,2-3,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECJHRWBXQWEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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